molecular formula C20H24N2O2S3 B427434 O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate CAS No. 329904-23-6

O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate

Cat. No.: B427434
CAS No.: 329904-23-6
M. Wt: 420.6g/mol
InChI Key: VWBXVVCEWXSIBS-UHFFFAOYSA-N
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Description

O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a cyclohexylphenyl group and an ethoxymethanethioyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate typically involves multiple steps

    Thiazole Ring Formation: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of Ethoxymethanethioyl Group: The ethoxymethanethioyl group can be attached using a nucleophilic substitution reaction, where an ethoxymethanethioyl chloride is reacted with the thiazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethanethioyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.

    Industrial Applications: The compound can be used as a precursor in the synthesis of other complex organic molecules, making it valuable in the chemical industry.

Mechanism of Action

The mechanism of action of O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the attached functional groups allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide
  • **N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • **N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Uniqueness

O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxymethanethioyl group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.

Properties

CAS No.

329904-23-6

Molecular Formula

C20H24N2O2S3

Molecular Weight

420.6g/mol

IUPAC Name

O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C20H24N2O2S3/c1-2-24-20(25)27-13-18(23)22-19-21-17(12-26-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-12,14H,2-7,13H2,1H3,(H,21,22,23)

InChI Key

VWBXVVCEWXSIBS-UHFFFAOYSA-N

SMILES

CCOC(=S)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3CCCCC3

Canonical SMILES

CCOC(=S)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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